molecular formula C13H15N3O2 B556381 N-Acetyl-L-tryptophanamide CAS No. 2382-79-8

N-Acetyl-L-tryptophanamide

Cat. No.: B556381
CAS No.: 2382-79-8
M. Wt: 245,28 g/mole
InChI Key: HNGIZKAMDMBRKJ-LBPRGKRZSA-N
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Description

N-Acetyl-L-tryptophanamide is an organic compound with the chemical formula C13H15N3O2. It is an N-terminal and C-terminal blocked analogue of L-tryptophan. This compound is known for its intrinsic fluorescence, making it useful in studies involving fluorescence and fluorescence enhancement .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of N-Acetyl-L-tryptophanamide typically involves the acetylation of L-tryptophan. The process can be summarized as follows:

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:

    Bulk Dissolution: Dissolving L-tryptophan in large volumes of solvent.

    Controlled Acetylation: Adding acetic anhydride in a controlled manner to ensure complete reaction.

    Large-Scale Purification: Using industrial-scale crystallization and filtration techniques to purify the product.

Chemical Reactions Analysis

Types of Reactions: N-Acetyl-L-tryptophanamide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions, although detailed oxidation pathways are less commonly studied.

    Reduction: Reduction reactions can modify the amide group, but these are not typical for this compound.

    Substitution: The compound can undergo substitution reactions, particularly involving the amide group.

Common Reagents and Conditions:

    Oxidizing Agents: Strong oxidizing agents can be used for oxidation reactions.

    Reducing Agents: Mild reducing agents can be used for reduction reactions.

    Substitution Reagents: Various nucleophiles can be used for substitution reactions.

Major Products:

Scientific Research Applications

N-Acetyl-L-tryptophanamide has several scientific research applications:

Comparison with Similar Compounds

    L-Tryptophan: The parent compound, which lacks the acetyl and amide groups.

    N-Acetyl-L-tryptophan: Similar to N-Acetyl-L-tryptophanamide but lacks the amide group.

    N-Acetyl-L-tryptophan methyl ester: A methyl ester derivative of N-Acetyl-L-tryptophan.

Uniqueness: this compound is unique due to its dual blocking of the N-terminal and C-terminal, which imparts stability and specific fluorescence properties. This makes it particularly useful in fluorescence studies and as a model compound for studying protein interactions .

Properties

IUPAC Name

(2S)-2-acetamido-3-(1H-indol-3-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2/c1-8(17)16-12(13(14)18)6-9-7-15-11-5-3-2-4-10(9)11/h2-5,7,12,15H,6H2,1H3,(H2,14,18)(H,16,17)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNGIZKAMDMBRKJ-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60946617
Record name 2-[(1-Hydroxyethylidene)amino]-3-(1H-indol-3-yl)propanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60946617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2382-79-8
Record name N-Acetyl-L-tryptophanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2382-79-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Acetyltryptophanamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002382798
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-[(1-Hydroxyethylidene)amino]-3-(1H-indol-3-yl)propanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60946617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-acetyl-L-tryptophanamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.446
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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